Lophotoxin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

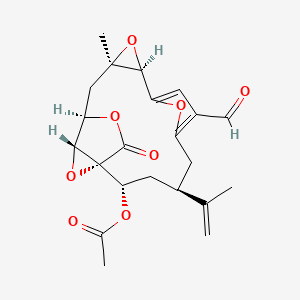

Lophotoxin belongs to the cembrene class of diterpenoids; neuromuscular toxin isolated from several pacific gorgonians of the genus Lophogorgia.

Applications De Recherche Scientifique

Covalent Binding and Receptor Inactivation

- Covalent Modification : Lophotoxin's interaction with nicotinic receptors involves covalent labeling, which has been characterized through radiolabeled studies. The toxin's binding is selective and irreversible, making it a valuable tool for understanding receptor dynamics .

- Impact on Agonist Binding : Studies indicate that this compound alters the binding profiles of agonists and antagonists at nicotinic acetylcholine receptors, shifting their affinities and impacting neurotransmission significantly .

Neurobiology

This compound serves as a critical research tool for studying synaptic transmission and neuromuscular junctions. Its ability to irreversibly inhibit nicotinic receptors allows researchers to dissect the roles of these receptors in various physiological processes.

- Investigating Receptor Function : By using this compound, scientists can explore how different agonists and antagonists interact with nicotinic receptors, providing insights into receptor pharmacodynamics and potential therapeutic targets for neurological disorders .

Drug Development

The unique properties of this compound have implications for drug discovery, particularly in developing new pharmacological agents targeting nicotinic receptors.

- Pharmacological Insights : The structural characteristics of this compound have led to the identification of pharmacophores necessary for receptor inhibition. This knowledge is pivotal in designing novel compounds that can modulate receptor activity without irreversible effects .

Toxicological Research

Research has demonstrated that this compound's irreversible binding properties can be harnessed to study toxicological effects on neuronal tissues. For instance:

- Study on Neuronal Cells : In vitro studies using BC3H-1 cells have shown that this compound effectively inhibits nicotinic receptor activity, providing a model for exploring neurotoxic mechanisms and potential antidotes .

Comparative Studies with Other Toxins

This compound has been compared with other neurotoxins (e.g., alpha-bungarotoxin) to elucidate differences in binding mechanisms and receptor interactions.

- Binding Affinity Analysis : Comparative studies reveal that while both toxins inhibit nicotinic receptors, this compound exhibits distinct binding kinetics and site preferences that can inform future research on receptor-targeted therapies .

Summary Table of Key Findings

Propriétés

Numéro CAS |

78697-56-0 |

|---|---|

Formule moléculaire |

C22H24O8 |

Poids moléculaire |

416.4 g/mol |

Nom IUPAC |

[(1R,2S,4S,10R,12R,14R,15R)-7-formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate |

InChI |

InChI=1S/C22H24O8/c1-10(2)12-5-14-13(9-23)6-15(27-14)18-21(4,29-18)8-16-19-22(30-19,20(25)28-16)17(7-12)26-11(3)24/h6,9,12,16-19H,1,5,7-8H2,2-4H3/t12-,16-,17+,18+,19-,21-,22-/m1/s1 |

Clé InChI |

KGRIGHVGXOOCOY-ALYDTWDZSA-N |

SMILES |

CC(=C)C1CC(C23C(O2)C(CC4(C(O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C |

SMILES isomérique |

CC(=C)[C@H]1C[C@@H]([C@]23[C@H](O2)[C@@H](C[C@@]4([C@@H](O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C |

SMILES canonique |

CC(=C)C1CC(C23C(O2)C(CC4(C(O4)C5=CC(=C(C1)O5)C=O)C)OC3=O)OC(=O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lophotoxin; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.